N-Acetyl-2'-deoxy-2',2'-difluorocytidine
Overview
Description
N-Acetyl-2’-deoxy-2’,2’-difluorocytidine is a synthetic nucleoside analog with significant antiviral properties. It is structurally related to cytidine, a nucleoside that is a fundamental building block of RNA and DNA. The compound is known for its efficacy against a variety of viral infections, including respiratory syncytial virus, influenza, and hepatitis C virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2’-deoxy-2’,2’-difluorocytidine typically involves the reaction of a 1-halo ribofuranose compound with a nucleobase. The process is stereoselective, ensuring the correct orientation of the nucleobase on the ribofuranose backbone. The reaction conditions often include the use of solvents and the removal of by-products such as silyl halides .
Industrial Production Methods
Industrial production of N-Acetyl-2’-deoxy-2’,2’-difluorocytidine follows similar synthetic routes but on a larger scale. The process involves the use of activated ribofuranose intermediates, such as ribofuranose 1-sulfonates, which react with nucleobases to produce the desired nucleosides in high yields. This method is efficient for mass production .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2’-deoxy-2’,2’-difluorocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the nucleoside.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted nucleosides .
Scientific Research Applications
N-Acetyl-2’-deoxy-2’,2’-difluorocytidine has a wide range of scientific research applications:
Chemistry: It is used as a reference material in nucleoside analog studies.
Biology: The compound is studied for its role in inhibiting viral replication.
Medicine: It has potential therapeutic applications in treating viral infections.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical products .
Mechanism of Action
The mechanism of action of N-Acetyl-2’-deoxy-2’,2’-difluorocytidine involves its incorporation into viral RNA or DNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases, disrupting the synthesis of viral genetic material. This mechanism is similar to other nucleoside analogs used in antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’,2’-difluorocytidine (Gemcitabine): Known for its use in cancer treatment.
2’-Deoxy-2’-fluorocytidine: Another nucleoside analog with antiviral properties
Uniqueness
N-Acetyl-2’-deoxy-2’,2’-difluorocytidine is unique due to its specific acetylation, which enhances its stability and efficacy as an antiviral agent. This modification distinguishes it from other similar compounds and makes it a valuable tool in antiviral research and therapy .
Properties
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O5/c1-5(18)14-7-2-3-16(10(20)15-7)9-11(12,13)8(19)6(4-17)21-9/h2-3,6,8-9,17,19H,4H2,1H3,(H,14,15,18,20)/t6-,8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAFZSZOZIXNFX-FTLITQJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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